molecular formula C13H10ClF3N4 B2871978 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 339111-84-1

1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone

Cat. No.: B2871978
CAS No.: 339111-84-1
M. Wt: 314.7
InChI Key: DQLWAVGEZZRKLT-ZBKNUEDVSA-N
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Description

The compound 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a hydrazone derivative characterized by two pyridine rings. The ketone moiety (1-(4-pyridinyl)ethanone) is linked via a hydrazone bond to a substituted pyridine ring containing a chlorine atom and a trifluoromethyl group at the 3- and 5-positions, respectively. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research, particularly due to the bioactivity of trifluoromethylpyridine derivatives .

Properties

IUPAC Name

3-chloro-N-[(Z)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4/c1-8(9-2-4-18-5-3-9)20-21-12-11(14)6-10(7-19-12)13(15,16)17/h2-7H,1H3,(H,19,21)/b20-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLWAVGEZZRKLT-ZBKNUEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone typically involves the condensation of 1-(4-pyridinyl)-1-ethanone with 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general synthetic route can be summarized as follows:

    Starting Materials: 1-(4-pyridinyl)-1-ethanone and 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine.

    Reaction Conditions: Acid catalyst (e.g., acetic acid), reflux, solvent (e.g., ethanol).

    Procedure: The starting materials are mixed in the solvent, and the mixture is heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cyclocondensation Reactions

This hydrazone participates in heterocycle formation under catalytic conditions. For example, cyclocondensation with acetylenic ketones yields pyrazole derivatives:

SubstrateReagent/ConditionsProductCatalystYield
Acetylenic ketone (e.g., 16 )Ethanol, 80°C, 12 hr3-TrifluoromethylpyrazoleCu(OTf)₂/[bmim]PF₆82%

Regioselectivity :
The trifluoromethyl group directs cyclization to favor 1,3,5-trisubstituted pyrazoles due to steric and electronic effects. Copper triflate catalysts improve regiocontrol .

Oxidation Pathways:

  • Aromatization : Treatment with iodine in acetic acid converts intermediate pyrazolines to aromatic pyrazoles (e.g., 42 in Scheme 13 ).

  • Side-Chain Modification : The hydrazone’s pyridine rings undergo halogenation or nitration under electrophilic conditions, though the trifluoromethyl group deactivates the ring toward further substitution.

Reduction Pathways:

  • Hydrazine Cleavage : Catalytic hydrogenation (H₂/Pd-C) breaks the –NH–N=C– bond, yielding 4-pyridinyl ethanol and 3-chloro-5-(trifluoromethyl)-2-pyridinamine.

Catalyst Performance:

Catalyst SystemReaction TypeEfficiency Improvement
Cu(OTf)₂/[bmim]PF₆Cyclocondensation25% higher yield
I₂ in AcOHOxidative aromatization90% conversion

Solvent Impact :

  • Ethanol : Favors hydrazone formation via H-bond stabilization.

  • Acetic Acid : Enhances electrophilicity in oxidative steps .

Comparative Reactivity with Analogues

Compound TypeKey Structural FeatureReaction Rate (vs Target)Preferred Pathway
Simple Aryl HydrazonesNo CF₃ group1.5× slowerNon-regioselective
Chloropyridazine HydrazonesChlorine substituent2× faster (oxidation)Electrophilic substitution
Triazole DerivativesTriazole ringComparableCycloaddition

The trifluoromethyl group in the target compound reduces electron density at the pyridine ring, slowing electrophilic substitution but enhancing cyclocondensation efficiency .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing HF (detected via TGA-MS).

  • Photodegradation : UV exposure (λ = 254 nm) induces C–N bond cleavage, forming pyridine fragments (HPLC-MS confirmation).

Scientific Research Applications

Biological Activities

Hydrazones, including 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone, exhibit various biological activities, including antimicrobial , antitumor , and anti-inflammatory properties. Pyridine-containing compounds have shown enhanced cytotoxicity against various cancer cell lines, suggesting their potential as cancer therapeutics. The trifluoromethyl group contributes to their biological efficacy by influencing lipophilicity and molecular interactions with biological targets.

Interaction with Biological Macromolecules

Interaction studies of 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone with biological macromolecules, such as proteins or nucleic acids, are crucial for understanding its mechanism of action. Preliminary studies suggest that hydrazones can effectively bind to DNA or proteins, potentially inhibiting cellular processes like replication or enzyme activity. Molecular docking studies can provide insights into binding affinities and specific interaction sites.

Structural Similarities and Biological Activities

Several compounds share structural similarities with 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone, each exhibiting unique properties:

Compound NameStructureBiological Activity
6-Chloropyridazin-3-yl HydrazonesContains a chloropyridazine ringAntitumor activity
4-Methylbenzaldehyde HydrazonesSimple aromatic hydrazonesAntimicrobial properties
Triazole DerivativesIncorporate triazole ringsEnhanced cytotoxicity against cancer cells

Mechanism of Action

The mechanism of action of 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Trifluoromethyl Motifs

1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
  • Molecular Formula : C₁₇H₁₃ClF₃N₃O₂
  • Molecular Weight : 383.76 g/mol
  • Key Differences: Replaces the 4-pyridinyl group with a 7-methoxybenzofuran moiety.
N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide
  • Molecular Formula : C₁₃H₁₀ClF₄N₃O₂S
  • Molecular Weight : 383.75 g/mol
  • Key Differences: Substitutes the ketone with a sulfonohydrazide group and adds a fluorine atom on the benzene ring. The sulfonamide group may improve solubility and metabolic stability .
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
  • Molecular Formula : C₁₉H₁₀Cl₂F₃N₅O
  • Molecular Weight : 452.22 g/mol
  • Key Differences: Incorporates a pyridazinone core and a pyrazole linker. The additional chlorine atom on the phenyl ring and the pyridazinone moiety could enhance herbicidal or fungicidal activity .
Fluopyram (N-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide)
  • Molecular Formula : C₁₆H₁₁ClF₆N₂O
  • Molecular Weight : 396.71 g/mol
  • Key Differences : Replaces the hydrazone group with an amide bond and adds a benzamide moiety. Fluopyram is a commercial fungicide/nematicide, indicating that the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is critical for bioactivity .
Chlorfluazuron (N-(((3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Molecular Formula : C₂₀H₉Cl₃F₅N₃O₃
  • Molecular Weight : 540.66 g/mol
  • Key Differences : Uses a urea linkage and additional chloro/fluoro substituents. This insect growth regulator highlights the versatility of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group in pesticidal design .

Research Findings and Trends

  • Bioactivity : Compounds with the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group consistently exhibit pesticidal or fungicidal properties, as seen in Fluopyram and Chlorfluazuron .
  • Synthetic Routes : Hydrazones are typically synthesized via acid-catalyzed condensation of hydrazines and ketones, as demonstrated in .
  • Structure-Activity Relationships (SAR): The trifluoromethyl group enhances metabolic stability and membrane permeability. Pyridine rings contribute to π-stacking interactions with biological targets. Substituents like benzofuran () or pyridazinone () modulate solubility and target specificity .

Biological Activity

1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a hydrazone compound notable for its structural features, including a pyridine ring and a hydrazone functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group enhances its solubility and biological efficacy, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(4-pyridinyl)-1-ethanone with 3-chloro-5-(trifluoromethyl)-2-pyridinyl hydrazine. The reaction proceeds under mild conditions, facilitating the formation of the hydrazone linkage, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that hydrazones, particularly those containing pyridine moieties, exhibit a broad spectrum of biological activities. The following are key areas where this compound shows promise:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures demonstrate significant antibacterial and antifungal properties. The presence of the trifluoromethyl group may enhance lipophilicity, allowing better interaction with microbial membranes .
  • Antitumor Activity : There is evidence supporting the cytotoxic effects of pyridine-based hydrazones against various cancer cell lines. Specific studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

The biological activity of 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone can be attributed to its ability to interact with various biological macromolecules. Preliminary studies indicate that hydrazones can bind effectively to DNA or proteins, leading to inhibition of critical cellular processes such as replication and enzyme activity. Molecular docking studies further elucidate binding affinities and interaction sites, providing insights into its mechanism of action .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other structurally similar hydrazones is useful:

Compound NameStructureBiological Activity
6-Chloropyridazin-3-yl Hydrazones Contains a chloropyridazine ringAntitumor activity
4-Methylbenzaldehyde Hydrazones Simple aromatic hydrazonesAntimicrobial properties
Triazole Derivatives Incorporate triazole ringsEnhanced cytotoxicity against cancer cells

The unique combination of the pyridine rings with trifluoromethyl substitutions in 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone may enhance its interactions compared to other hydrazones.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Anticancer Studies : A study demonstrated that pyridine-based hydrazones exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic potential .
  • Antimicrobial Evaluation : In vitro tests revealed that certain derivatives showed MIC values comparable to established antibiotics against resistant strains of bacteria .
  • Inflammation Models : Experimental models indicated that compounds similar to 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone could reduce inflammation markers significantly in animal models .

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